molecular formula C13H13BF4O B7797256 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate

Cat. No.: B7797256
M. Wt: 272.05 g/mol
InChI Key: WXNRDNQYPFNCHH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is an organic compound belonging to the pyrylium family. Pyrylium compounds are known for their aromatic properties and are often used as intermediates in organic synthesis. The tetrafluoroborate anion is commonly used as a counterion in various chemical reactions due to its stability and non-coordinating nature.

Properties

IUPAC Name

2,6-dimethyl-4-phenylpyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O.BF4/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12;2-1(3,4)5/h3-9H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRDNQYPFNCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=CC(=[O+]1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate can be synthesized through the reaction of 2,6-dimethyl-4-phenylpyrylium chloride with sodium tetrafluoroborate. The reaction typically occurs in an aqueous medium and involves the exchange of the chloride anion with the tetrafluoroborate anion. The reaction conditions usually include stirring the reactants at room temperature for several hours, followed by filtration and recrystallization to obtain the pure product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrylium salts.

    Reduction: Reduction reactions can convert the pyrylium cation to a dihydropyrylium derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyrylium ring, leading to the formation of substituted pyrylium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrylium salts.

    Reduction: Dihydropyrylium derivatives.

    Substitution: Substituted pyrylium compounds with various functional groups.

Scientific Research Applications

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a photosensitizer in photochemical reactions and as a catalyst in organic synthesis.

    Biology: Employed in the study of biological systems due to its fluorescent properties.

    Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate involves its ability to act as a photosensitizer. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of reactive oxygen species. These reactive species can induce oxidative damage to cellular components, making the compound useful in photodynamic therapy. The molecular targets include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4,6-Trimethylpyrylium tetrafluoroborate
  • 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate

Uniqueness

2,6-Dimethyl-4-phenylpyrylium tetrafluoroborate is unique due to its specific substitution pattern on the pyrylium ring, which imparts distinct photophysical and chemical properties. Compared to other pyrylium compounds, it exhibits different reactivity and stability, making it suitable for specific applications in photochemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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